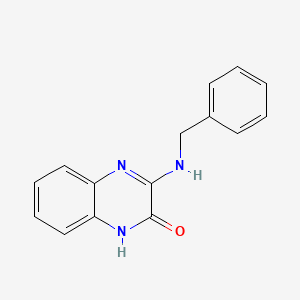

3-(benzylamino)quinoxalin-2(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(benzylamino)-1H-quinoxalin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O/c19-15-14(16-10-11-6-2-1-3-7-11)17-12-8-4-5-9-13(12)18-15/h1-9H,10H2,(H,16,17)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDUYTAACPJYAHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC3=CC=CC=C3NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001332153 | |

| Record name | 3-(benzylamino)-1H-quinoxalin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001332153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47204739 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

728026-83-3 | |

| Record name | 3-(benzylamino)-1H-quinoxalin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001332153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 3 Benzylamino Quinoxalin 2 1h One and Its Analogues

Established Synthetic Pathways to the Quinoxalin-2(1H)-one Core Structure

The synthesis of the quinoxalin-2(1H)-one core is well-established, with methods that have evolved from traditional, often harsh conditions to more efficient and environmentally benign protocols.

The most fundamental and widely utilized method for constructing the quinoxaline (B1680401) ring system is the condensation reaction between an o-phenylenediamine (B120857) (or its derivatives) and a 1,2-dicarbonyl compound. encyclopedia.pubnih.gov This approach, known as the Phillips-Ladenburg synthesis, is versatile and can be adapted to produce a wide array of quinoxaline derivatives. encyclopedia.pub For the synthesis of quinoxalin-2(1H)-ones specifically, α-keto acids or their esters are common choices for the dicarbonyl component. sapub.orgorganic-chemistry.org

The reaction typically proceeds by initial formation of a Schiff base, followed by an intramolecular cyclization and subsequent dehydration to yield the final heterocyclic product. Traditional protocols often required acidic or basic catalysts and high temperatures, which could lead to side products and were energy-intensive. nih.govnih.gov More recent advancements focus on milder reaction conditions. For instance, reactions can be performed in water as a solvent, under catalyst-free conditions, with the products often easily purified by simple filtration. organic-chemistry.org

To improve reaction efficiency, yield, and conditions, various catalytic systems have been developed. These can be broadly categorized into metal-based, organocatalytic, and biocatalytic approaches.

Metal Catalysts: A range of metal catalysts, including those based on copper, iron, and palladium, have been employed. sapub.orgnih.gov For example, iron(III) perchlorate (B79767) has been used as a catalyst for the three-component reaction of o-phenylenediamine, an aldehyde, and an isocyanide to form 2-aminoquinoxaline derivatives. sapub.org Zinc triflate has also been shown to be an effective catalyst for the condensation of o-phenylenediamines and α-diketones in acetonitrile (B52724) at room temperature, affording high yields. encyclopedia.pub

Iodine Catalysis: Molecular iodine has emerged as a mild and efficient catalyst for the oxidative cyclization of o-phenylenediamines with various carbonyl compounds, including α-hydroxy ketones, under microwave irradiation or even at room temperature in DMSO. encyclopedia.pubsapub.org

Acid Catalysis: Simple acids like trifluoroacetic acid can facilitate the cyclization of N-protected o-phenylenediamines with carbonyl compounds at room temperature in an open flask, demonstrating excellent substrate adaptability. nih.govrsc.org

The table below summarizes various catalytic systems for quinoxalinone synthesis.

| Catalyst | Reactants | Solvent | Conditions | Yield |

| Trifluoroacetic acid | N-benzyl-o-phenylenediamine, α-ketoesters | MeCN | Room Temp, Open Flask | Moderate |

| Zinc Triflate (Zn(OTf)₂) ** | o-Phenylenediamine, α-diketones | CH₃CN | Room Temp | up to 90% encyclopedia.pub |

| Iodine (I₂) ** | o-Phenylenediamine, Hydroxyl ketone | DMSO | Room Temp, 12h | 80-90% encyclopedia.pub |

| Cellulose (B213188) Sulfuric Acid | o-Phenylenediamine, 1,2-dicarbonyl compounds | H₂O or EtOH | Room Temp | High scilit.com |

| Nano-γ-Fe₂O₃–SO₃H | o-Phenylenediamines, 1,2-diketones | Solvent-free | - | Good rsc.org |

In response to growing environmental concerns, green chemistry principles have been increasingly applied to quinoxalinone synthesis. ijirt.org These methods aim to reduce waste, avoid hazardous solvents, and improve energy efficiency. ijirt.orgrsc.org Key strategies include:

Use of Green Solvents: Water and ethanol (B145695) are frequently used as environmentally benign solvents, often replacing toxic and expensive alternatives. organic-chemistry.orgscilit.comresearchgate.net Hexafluoroisopropanol (HFIP) has also been explored as a medium that can promote the reaction at room temperature. nih.gov

Solvent-Free Conditions: Many modern protocols, particularly those using solid-supported or nanocatalysts like silica (B1680970) nanoparticles, can be performed under solvent-free conditions, significantly reducing waste. rsc.org

Energy-Efficient Techniques: Microwave irradiation and ultrasound assistance have been shown to accelerate reaction rates, shorten reaction times, and improve yields, often under milder conditions than conventional heating. nih.govsapub.orgijirt.orgresearchgate.net

Recyclable Catalysts: The development of heterogeneous and biodegradable catalysts, such as cellulose sulfuric acid, allows for easy separation from the reaction mixture and reuse, aligning with the principles of sustainable chemistry. scilit.comrsc.org

Targeted Synthesis of 3-(benzylamino)quinoxalin-2(1H)-one

The direct synthesis of this compound can be achieved through several routes. A common and direct method involves the reaction of a suitable precursor, such as a 3-halo- or 3-alkoxy-quinoxalin-2(1H)-one, with benzylamine. This nucleophilic substitution reaction replaces the leaving group at the 3-position with the benzylamino moiety.

Another powerful approach is the direct C-H amination of the parent quinoxalin-2(1H)-one. Visible-light-induced cross-dehydrogenative coupling (CDC) reactions have been successfully employed for this purpose. organic-chemistry.orgacs.org These methods often use a photocatalyst, such as Eosin Y, to couple quinoxalinones with aliphatic amines. acs.org More recently, a photocatalyst-free method has been developed that uses air as the sole oxidant, offering a particularly green and efficient pathway to 3-aminoquinoxalin-2(1H)-ones. acs.org

Derivatization Strategies at the 3-Position and other Substituent Sites

The quinoxalin-2(1H)-one scaffold allows for extensive derivatization, particularly at the C3-position, to generate analogues with diverse properties. researchgate.net

Direct C-H bond functionalization has become a paramount strategy for modifying the quinoxalin-2(1H)-one core, as it avoids the need for pre-functionalized starting materials, thus improving atom and step economy. researchgate.netnih.govresearchgate.netnih.gov The C3-position is the most common site for this type of transformation due to its electrophilic nature. nih.govmdpi.com

Alkylation and Benzylation: The C3-position can be alkylated using various radical precursors. For example, visible-light-induced methods can couple quinoxalin-2(1H)-ones with alkyl carboxylic acids or alkyl halides. organic-chemistry.orgnih.gov Copper-catalyzed reactions using benzylsulfonyl hydrazides as benzylating agents provide a direct route to 3-benzylquinoxalin-2(1H)-ones. rsc.org

Arylation: Direct C3-arylation can be achieved using diaryliodonium salts, either under transition-metal-free conditions or with photoredox catalysis. organic-chemistry.orgnih.gov

Alkoxylation and Amination: Cross-dehydrogenative coupling (CDC) reactions are effective for introducing C-O and C-N bonds. The use of an oxidant like PhI(OTFA)₂ allows for the coupling of quinoxalin-2(1H)-ones with alcohols to form 3-alkoxy derivatives. nih.gov Similarly, direct amination with aliphatic amines can be promoted by photocatalysis or other oxidative conditions. organic-chemistry.orgacs.org

Multi-component Reactions: Advanced strategies involve multi-component reactions that install multiple functional groups in a single step. For instance, a three-component reaction of a quinoxalin-2(1H)-one, an alkene, and a sulfone source can lead to 3-sulfonated alkyl derivatives. nih.gov Another example is the hypervalent iodine-promoted reaction with unactivated alkenes and TMSN₃ to introduce a β-azido alkyl group at the C3-position. researchgate.netnih.gov

The table below provides examples of C-H functionalization at the C3-position of the quinoxalin-2(1H)-one ring.

| Reaction Type | Reagents | Catalyst/Promoter | Resulting Functional Group |

| Arylation | Diaryliodonium triflates | Photoredox catalyst (e.g., fac-Ir(ppy)₃) | Aryl organic-chemistry.orgnih.gov |

| Alkylation | Alkyl carboxylic acids | Visible light, no catalyst | Alkyl organic-chemistry.orgnih.gov |

| Benzylation | Benzylsulfonyl hydrazides | CuCN, DTBP | Benzyl (B1604629) rsc.org |

| Alkoxylation | Alcohols | PhI(OTFA)₂ (oxidant) | Alkoxy nih.gov |

| Amination | Aliphatic amines | Visible light, Air (oxidant) | Amino acs.org |

| β-Azido Alkylation | Alkenes, TMSN₃ | PhI(OTFA)₂ (promoter) | β-Azido alkyl researchgate.netnih.gov |

| Vinyl Sulfonation | Alkynes, Na₂S₂O₅, Aryldiazonium salts | Visible light, Rhodamine 6G | Vinyl sulfone nih.gov |

Introduction of Amine and Benzyl Moieties

The synthesis of this compound and its analogues often involves the strategic introduction of amine and benzyl groups onto the quinoxalin-2(1H)-one scaffold. A common approach is the direct C-H amination of quinoxalin-2(1H)-ones. For instance, a visible-light-induced cross-dehydrogenative coupling (CDC) allows for the direct formation of 3-aminoquinoxalin-2(1H)-ones from the reaction of quinoxalin-2(1H)-ones with both primary and secondary aliphatic amines. organic-chemistry.org This method is noted for its efficiency and proceeds through a radical process. Another metal-free approach utilizes catalytic iodine and an aqueous solution of tert-butyl hydroperoxide as the terminal oxidant to achieve the C-H amination of quinoxalinones with a variety of primary and secondary amines in good yields.

The introduction of the benzyl moiety can be achieved through several synthetic routes. One facile and highly efficient strategy involves a Hinsberg-Körner type cyclo-annulation reaction using 5-arylidene-2,2-dimethyl-1,3-oxazolidin-4-ones as pyruvate (B1213749) surrogates to produce 3-benzylquinoxalin-2(1H)-ones with a wide range of substituents on both the benzyl group and the quinoxaline ring. researchgate.net These reactions are lauded for their mild conditions and simple work-up procedures.

Furthermore, microwave-enhanced nucleophilic substitution reactions of 2-chloroquinoxaline (B48734) analogues with substituted amines or hydrazine (B178648) have been successfully employed to synthesize new series of 3-benzyl-2-substituted quinoxalines. The reaction of N-phenyl-o-phenylenediamine with phenylpyruvic acid has also been shown to produce 1,3-dibenzyl quinoxalin-2(1H)-one, albeit in lower yields compared to the co-produced 1,2-dibenzyl-1H-benzo[d]imidazole. nih.gov

Table 1: Synthetic Methodologies for the Introduction of Amine and Benzyl Moieties

| Methodology | Reactants | Key Features | Product Type | Reference |

|---|---|---|---|---|

| Visible-Light-Induced C-H Amination | Quinoxalin-2(1H)-ones, Aliphatic Amines | Metal-free, radical process | 3-Aminoquinoxalin-2(1H)-ones | organic-chemistry.org |

| Iodine-Catalyzed C-H Amination | Quinoxalinones, Primary/Secondary Amines | Metal-free, good functional group tolerance | 3-Aminoquinoxalinones | |

| Hinsberg-Körner Cyclo-annulation | 5-Arylidene-2,2-dimethyl-1,3-oxazolidin-4-ones, o-phenylenediamines | Mild conditions, efficient | 3-Benzylquinoxalin-2(1H)-ones | researchgate.net |

| Microwave-Enhanced Nucleophilic Substitution | 2-Chloroquinoxaline analogues, Substituted Amines/Hydrazine | Rapid synthesis | 3-Benzyl-2-substituted quinoxalines | |

| Reaction with Phenylpyruvic Acid | N-phenyl-o-phenylenediamine, Phenylpyruvic acid | Forms dibenzylated product | 1,3-Dibenzyl quinoxalin-2(1H)-one | nih.gov |

Scaffold Modification and Ring Expansion/Contraction for Novel Architectures

The quinoxaline scaffold is a versatile platform for significant structural modifications, including ring expansion and contraction, to generate novel heterocyclic architectures. These transformations are crucial for accessing new chemical spaces and exploring structure-activity relationships.

Ring Expansion:

Ring expansion of quinoline (B57606) derivatives, which are structurally related to quinoxalinones, has been demonstrated to lead to the formation of benzoazepine systems. For example, activated quinolines and isoquinolines can undergo ring expansion with diazocarbonyl compounds in the presence of a copper triflate catalyst to yield ethyl 1H-benzo[b]azepine-1-carboxylate and ethyl 3H-benzo[d]azepine-3-carboxylate, respectively. rsc.org This C-C insertion reaction proceeds in excellent yields. While direct examples for this compound are less common, the principles of these reactions on related nitrogen-containing heterocycles suggest potential pathways for expanding the pyrazine (B50134) ring of the quinoxalinone core. For instance, photochemical ring-expansion of 1,2-benzisothiazolinones has been reported, indicating the feasibility of photo-induced skeletal rearrangements in related heterocyclic systems. amanote.com

Ring Contraction:

Conversely, ring contraction strategies offer a route to smaller, often synthetically challenging, heterocyclic structures. Photochemical irradiation of hydrogenated quinoxalino-quinoxaline derivatives can lead to ring contraction. amanote.com Another notable example is the ring contraction of 3-hydroxy-2,4(1H,3H)-quinolinediones in aqueous potassium hydroxide (B78521), which can yield 2-hydroxyindoxyls or dioxindoles depending on the N-substituent. nih.gov This transformation highlights how the substituents on the quinoline core can direct the outcome of the rearrangement. Light-mediated ring contraction of benzoxazepines to 3-formylindoles and the ring contraction of quinolone N-oxides through benzoxazepine intermediates further illustrate the breadth of these skeletal editing strategies. researchgate.net

Table 2: Scaffold Modification Strategies for Quinoxalinone Analogues

| Transformation | Starting Material Type | Key Reagents/Conditions | Resulting Architecture | Reference |

|---|---|---|---|---|

| Ring Expansion | Activated Quinolines/Isoquinolines | Diazocarbonyl compounds, Copper triflate | Benzoazepines | rsc.org |

| Ring Contraction | Hydrogenated Quinoxalino-quinoxaline | Photochemical irradiation | Contracted ring systems | amanote.com |

| Ring Contraction | 3-Hydroxy-2,4(1H,3H)-quinolinediones | Aqueous potassium hydroxide | 2-Hydroxyindoxyls or Dioxindoles | nih.gov |

| Ring Contraction | Benzoxazepines | Light-mediated | 3-Formylindoles | researchgate.net |

Advanced Chemical Characterization Techniques Applied in Research

Beyond basic identification, a suite of advanced chemical characterization techniques is employed to probe the intricate structural and functional aspects of this compound and its analogues.

Mass Spectrometry: Electrospray ionization tandem mass spectrometry (ESI-MS/MS) has proven to be a specific and highly sensitive method for the structural identification of novel quinoxalinone derivatives in the gas phase. Low-energy collision-induced dissociation (CID-MS/MS) analyses are used to rationalize the breakdown routes of protonated molecules, and further confirmation of fragmentation pathways is achieved through product ion scans at higher declustering potentials.

NMR Spectroscopy: Advanced nuclear magnetic resonance (NMR) techniques are crucial for detailed structural elucidation and conformational analysis. One-dimensional ¹H and ¹³C NMR spectra, combined with two-dimensional experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), allow for the unambiguous assignment of proton and carbon atoms. Furthermore, NOESY (Nuclear Overhauser Effect Spectroscopy) is instrumental in determining the spatial orientation of substituents and in conformational analysis by identifying through-space interactions between protons. pr.ac.rs For instance, NOESY correlations can differentiate between separate proton spin systems within the molecule. pr.ac.rs

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive information on the three-dimensional structure of these compounds in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and the dihedral angles between different planar moieties within the molecule. For example, the crystal structure of 1-benzyl-3-methylquinoxalin-2(1H)-one revealed that the dihedral angles between the quinoxaline and phenyl planes in the three independent molecules of the asymmetric unit are 82.58 (8)°, 85.66 (9)°, and 85.36 (9)°.

Spectroscopic and Photophysical Studies: UV-visible absorption and fluorescence spectroscopy are employed to investigate the photophysical properties of quinoxalinone derivatives. researchgate.netnih.gov These studies can reveal how the solvent polarity and hydrogen-bonding capabilities affect the electronic transitions and emission characteristics of the molecules. researchgate.net For instance, the fluorescence emission spectra of some quinoxaline derivatives are influenced by the nature of substitutions on the quinoxaline skeleton. nih.gov Electron Paramagnetic Resonance (EPR) spectroscopy, coupled with spin trapping techniques, has been used to study the photoinduced generation of reactive oxygen species by quinoxaline derivatives upon UVA irradiation. nih.gov

Table 3: Advanced Characterization Techniques for this compound and Analogues

| Technique | Information Obtained | Specific Application Example | Reference |

|---|---|---|---|

| ESI-MS/MS | Structural identification, fragmentation pathways | Characterization of novel glycoquinoxalinamine derivatives | |

| 2D NMR (COSY, HSQC, HMBC, NOESY) | Unambiguous resonance assignment, conformational analysis, spatial orientation | Determining the regioselectivity of alkylation on a quinoxaline-2,3-dione derivative | |

| X-ray Crystallography | Precise 3D structure, bond lengths, bond angles, dihedral angles | Determining the crystal structure of 1-benzyl-3-methylquinoxalin-2(1H)-one | |

| UV-visible and Fluorescence Spectroscopy | Photophysical properties, effect of solvent on electronic transitions | Studying the solvatochromic effect on quinoxalin-2(1H)-one and its 3-benzyl derivative | researchgate.net |

| EPR Spectroscopy with Spin Trapping | Detection and characterization of photoinduced reactive intermediates | Monitoring the generation of reactive oxygen species by quinoxaline derivatives upon UVA irradiation | nih.gov |

Mechanistic Elucidation of 3 Benzylamino Quinoxalin 2 1h One S Biological Actions

Identification and Characterization of Molecular Targets

The biological effects of a compound are intrinsically linked to its interaction with specific molecular targets within the cell. For quinoxalin-2(1H)-one derivatives, a range of protein targets have been identified, contributing to their diverse pharmacological profiles. While specific targets for 3-(benzylamino)quinoxalin-2(1H)-one are still under comprehensive investigation, research on analogous structures provides insights into potential mechanisms. Broader studies on the quinoxaline (B1680401) class have implicated enzymes such as topoisomerase II, various protein kinases, and components of signaling pathways like the NF-κB pathway as potential targets. For instance, certain quinoxaline-based derivatives have been shown to inhibit topoisomerase II, an enzyme crucial for DNA replication and repair in cancer cells.

Protein-Ligand Interaction Analysis

Table 1: Potential Interacting Residues for Quinoxalinone Scaffolds with Protein Targets

| Interacting Residue Type | Type of Interaction | Potential Role |

|---|---|---|

| Tyrosine | Hydrogen Bonding, Pi-Pi Stacking | Anchoring the ligand in the active site |

| Arginine | Hydrogen Bonding | Stabilizing the ligand-protein complex |

| Asparagine | Hydrogen Bonding | Orienting the ligand for optimal binding |

Enzyme Kinetics and Inhibition Mechanism Studies

Understanding the kinetics of enzyme inhibition is crucial for characterizing the potency and mechanism of a drug candidate. Enzyme inhibitors can act through various mechanisms, including competitive, non-competitive, and uncompetitive inhibition, each affecting the enzyme's kinetic parameters (Vmax and Km) differently. For quinoxaline derivatives that act as enzyme inhibitors, studies have reported a range of inhibitory constants (IC50 and Ki values), which quantify their potency. The specific mechanism of inhibition by this compound against a particular enzyme would be determined by kinetic assays. For example, a competitive inhibitor would increase the apparent Km of the enzyme for its substrate without affecting the Vmax, while a non-competitive inhibitor would decrease the Vmax without changing the Km.

Table 2: Types of Enzyme Inhibition and Their Kinetic Signatures

| Inhibition Type | Effect on Vmax | Effect on Km | Mechanism of Action |

|---|---|---|---|

| Competitive | Unchanged | Increased | Inhibitor binds to the active site, competing with the substrate. |

| Non-competitive | Decreased | Unchanged | Inhibitor binds to an allosteric site, altering enzyme conformation and reducing its catalytic efficiency. |

Cellular Pathway Modulation and Signaling Cascade Perturbations

The interaction of a compound with its molecular target(s) initiates a cascade of events that can modulate cellular signaling pathways, ultimately leading to a physiological response. Quinoxaline derivatives have been shown to perturb various signaling cascades involved in cell survival, proliferation, and death.

Effects on Cell Cycle Progression and Apoptosis Pathways

A hallmark of many anticancer agents is their ability to interfere with the cell cycle and induce apoptosis (programmed cell death). Studies on some quinoxaline-based compounds have demonstrated their capacity to arrest the cell cycle at specific phases, such as the S or G2/M phase, preventing cancer cells from proliferating. For instance, a quinoxaline derivative has been reported to cause S-phase arrest in prostate cancer cells. This cell cycle arrest is often a prelude to apoptosis. The induction of apoptosis by quinoxaline compounds can occur through the modulation of key regulatory proteins. This includes the upregulation of pro-apoptotic proteins like p53, caspase-3, and caspase-8, and the downregulation of anti-apoptotic proteins such as Bcl-2. The activation of caspases, a family of proteases, is a central event in the execution of apoptosis.

Gene Expression and Proteomic Profiling in Response to Treatment

To gain a comprehensive understanding of a compound's mechanism of action, it is essential to analyze its global effects on gene expression and protein levels. Gene expression profiling, often performed using microarray or RNA-sequencing technologies, can identify genes whose expression is significantly altered in response to treatment with a compound. This can reveal the cellular pathways that are most affected. Similarly, proteomic profiling, utilizing techniques like mass spectrometry, provides a snapshot of the changes in the proteome of treated cells. This can identify not only changes in protein expression but also post-translational modifications that are critical for protein function and signaling. While specific gene expression and proteomic data for this compound are not yet widely available, such studies on related compounds would provide valuable insights into its broader cellular impact.

Structure Activity Relationship Sar Studies of 3 Benzylamino Quinoxalin 2 1h One Analogues

Impact of Benzylamino Moiety Modifications on Biological Activity

Modifications to the benzylamino group at the C-3 position of the quinoxalin-2(1H)-one core have been a key focus of SAR studies. The nature and position of substituents on the benzyl (B1604629) ring, as well as alterations to the amine linker, can significantly influence the biological profile of these compounds.

Research has demonstrated that a range of benzylsulfonyl hydrazides can be utilized as benzylating agents to introduce diverse benzyl groups at the C-3 position of quinoxalin-2(1H)-ones. rsc.org This synthetic flexibility allows for the exploration of a wide chemical space around the benzylamino moiety.

For instance, in the context of inhibiting TNFα-induced NF-κB activation, a critical pathway in inflammatory diseases and cancer, the substitution patterns on the benzylamino portion have been investigated. While specific data on the direct impact of benzylamino modifications on the activity of 3-(benzylamino)quinoxalin-2(1H)-one itself is limited in the provided results, the general principles of SAR suggest that altering the electronics and sterics of the benzyl ring would modulate binding affinity and efficacy.

| Modification | Impact on Biological Activity |

| Introduction of diverse benzyl groups via benzylsulfonyl hydrazides | Enables exploration of a broad chemical space for SAR studies. rsc.org |

| Substitution on the benzyl ring | Expected to modulate binding affinity and efficacy by altering electronic and steric properties. |

Influence of Substituents on the Quinoxalin-2(1H)-one Core

The quinoxalin-2(1H)-one scaffold itself offers multiple positions for substitution, and modifications at these sites have been shown to be critical for biological activity.

Studies on a series of 2,3-disubstituted quinoxaline (B1680401) analogs as inhibitors of TNFα-induced IKKβ-mediated NF-κB activity revealed that substitutions on the quinoxaline core were generally well-tolerated. nih.gov Many of these analogs exhibited inhibitory activity in the range of 15-45%, which was comparable to the parent compound. nih.gov This suggests that the quinoxaline core is a robust scaffold that can accommodate various substituents without losing its fundamental activity.

In a different context, research on quinoxalinone derivatives as inhibitors of lactate (B86563) dehydrogenase A (LDHA), a target in cancer metabolism, highlighted the importance of electron-withdrawing groups. nih.gov For example, the presence of a carboxylic acid (p-COOH) or a nitro group (m-NO2) on the quinoxalinone framework led to high inhibition efficiencies of 84.95% and 64.20%, respectively. nih.gov This indicates that for certain targets, the electronic properties of the substituents on the quinoxalinone core are a key determinant of potency.

Furthermore, a study on 3-alkyl and 3-halogenoalkyl-quinoxalin-2-ones with various substitutions on the benzo-moiety showed that some of these compounds possessed moderate antimicrobial or cytotoxic activity. nih.gov This underscores the diverse biological activities that can be accessed through modification of the quinoxalinone core.

| Substituent Position | Substituent Type | Observed Effect | Target |

| Benzo-moiety | Various | Moderate antimicrobial and cytotoxic activity in some cases. nih.gov | Bacteria, Fungi, HIV, Cancer Cells |

| Quinoxalinone Core | Electron-withdrawing groups (e.g., COOH, NO2) | Increased inhibition efficiency. nih.gov | Lactate Dehydrogenase A (LDHA) |

| 2,3-positions | Various | Generally well-tolerated, maintaining inhibitory activity. nih.gov | IKKβ |

Development of SAR Models for Predictive Compound Design

To rationalize the vast amount of data generated from SAR studies and to guide the design of new, more potent compounds, quantitative structure-activity relationship (QSAR) models are often developed. These models use statistical methods to correlate the chemical structures of a series of compounds with their biological activities.

The development of QSAR models typically involves several key steps:

Data Preparation : A dataset of compounds with known biological activities is compiled. biointerfaceresearch.com

Descriptor Calculation : Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. biointerfaceresearch.com

Model Building : Statistical methods, such as multiple linear regression (MLR) or more advanced techniques like singular value decomposition (SVD), are used to build a mathematical model that relates the descriptors to the biological activity. biointerfaceresearch.com

Model Validation : The predictive power of the model is assessed using internal and external validation techniques. biointerfaceresearch.com

For quinoxaline derivatives, QSAR studies have been employed to predict their biological activities. These models can help in understanding which molecular properties are most important for activity and can be used to predict the activity of virtual compounds before they are synthesized, thereby saving time and resources.

| QSAR Model Component | Description |

| Dataset | A collection of this compound analogues with measured biological activities. |

| Molecular Descriptors | Numerical values representing properties like lipophilicity, electronic effects, and steric parameters. |

| Statistical Method | Techniques like Multiple Linear Regression (MLR) or Singular Value Decomposition (SVD) to create the predictive model. biointerfaceresearch.com |

| Validation | Internal (e.g., leave-one-out cross-validation) and external validation to assess the model's predictive accuracy. biointerfaceresearch.com |

Pharmacophore Identification and Lead Optimization Strategies

A pharmacophore is an abstract representation of the key molecular features that are necessary for a molecule to bind to a specific biological target and elicit a response. Identifying the pharmacophore of a lead compound is a crucial step in lead optimization.

Pharmacophore models for this compound analogues would typically define the spatial arrangement of features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic groups that are essential for activity. These models can be generated based on the structures of active compounds or from the structure of the target protein if it is known.

Once a pharmacophore has been identified, various lead optimization strategies can be employed to improve the properties of the lead compound. danaher.com These strategies include:

Structural Simplification : Removing non-essential parts of the molecule to improve properties like synthetic accessibility and pharmacokinetic profiles. scienceopen.com

Fragment-Based Growing/Linking : Adding or combining small molecular fragments to the lead compound to enhance its binding affinity. danaher.com

Scaffold Hopping : Replacing the core scaffold of the molecule with a different chemical structure while maintaining the key pharmacophoric features. danaher.com

These strategies, guided by SAR data and computational models, aim to develop a preclinical candidate with an optimal balance of potency, selectivity, and drug-like properties. danaher.comslideshare.net

Computational and Theoretical Approaches in the Study of 3 Benzylamino Quinoxalin 2 1h One

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. It is widely used to understand the interactions between small molecules, like 3-(benzylamino)quinoxalin-2(1H)-one derivatives, and their protein targets.

Molecular docking simulations are instrumental in predicting the binding affinity of ligands to their target proteins. For instance, studies on various quinoxaline (B1680401) derivatives have utilized docking to estimate the binding energy and identify key interactions within the active site of enzymes like c-Kit tyrosine kinase and P-glycoprotein. semanticscholar.org The binding affinity is a critical parameter in drug discovery, as it often correlates with the potency of a compound.

In a study involving pyridazino[4,5-b]quinoxalin-1(2H)-one derivatives targeting the main protease of SARS-CoV-2, molecular docking revealed that compounds with phenyl and nitrophenyl substitutions exhibited the lowest binding affinity, suggesting a favorable orientation within the active site. nih.gov These simulations help in understanding the structure-activity relationships (SAR) by correlating the structural features of the ligands with their binding energies. nih.govmdpi.com The analysis of key interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges, provides a detailed picture of how the ligand is stabilized within the binding pocket. nih.gov

Table 1: Examples of Molecular Docking Studies on Quinoxaline Derivatives

| Derivative Class | Target Protein | Key Findings |

| Pyridazino[4,5-b]quinoxalin-1(2H)-ones | SARS-CoV-2 Main Protease | Phenyl and nitrophenyl derivatives showed the lowest binding affinity. nih.gov |

| 2-Piperazinyl quinoxalines | c-Kit Tyrosine Kinase, P-glycoprotein | Hybrid compounds can be wrapped in the catalytic cavity with high scores. semanticscholar.org |

| Benzimidazole-quinolinone derivatives | Inducible Nitric Oxide Synthase (iNOS) | Aided in understanding the structure-activity relationship revealed by QSAR. mdpi.com |

Beyond predicting binding to known active sites, computational methods can also identify potential allosteric binding sites. nih.gov Allosteric modulators bind to a site on a receptor that is different from the primary (orthosteric) binding site of the endogenous ligand. nih.govnumberanalytics.com This binding can either enhance (positive allosteric modulation) or inhibit (negative allosteric modulation) the receptor's activity. nih.gov

The discovery of allosteric sites opens up new avenues for therapeutic intervention, as allosteric modulators can offer greater selectivity and a more subtle regulation of receptor function compared to traditional orthosteric ligands. numberanalytics.com For instance, in the context of G protein-coupled receptors (GPCRs), allosteric modulators can bind within the transmembrane domain, a region distinct from the orthosteric ligand binding site. biorxiv.org Computational approaches, including molecular docking, are crucial in screening large libraries of compounds to identify potential allosteric modulators. nih.gov

Quantum Chemical Calculations and Spectroscopic Property Prediction (Excluding Basic Data)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and predicting the spectroscopic properties of molecules like this compound.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining the chemical reactivity, kinetic stability, and polarizability of a molecule. nih.gov A smaller HOMO-LUMO gap suggests higher chemical reactivity and biological activity. nih.gov

For various quinoxaline derivatives, DFT calculations have been used to determine the HOMO and LUMO energies and their energy gap. researchgate.netresearchgate.net This analysis helps in understanding the intramolecular charge transfer within the molecule. For example, in some quinoxalinone derivatives, the charge transfer is observed across the entire molecule, indicating its potential for electronic applications. scispace.com The distribution of HOMO and LUMO orbitals can also predict the most reactive sites within a molecule. nih.gov

Table 2: Representative HOMO-LUMO Energy Gaps for Quinoxaline-Related Compounds

| Compound/Derivative | Computational Method | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | DFT/B3LYP/6-31G+(d,p) | -0.26751 | -0.18094 | 0.08657 |

| Quercetin on single layer graphene | DFT/6-21G | -3.7552 | 2.5897 | 6.3449 |

Note: The values presented are illustrative and depend on the specific derivative and computational method used.

Quantum chemical calculations can predict vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. scispace.com By comparing the calculated spectra with experimental data, researchers can confirm the molecular structure and gain a deeper understanding of the vibrational modes and chemical shifts.

For quinoxalinone derivatives, DFT calculations have been shown to provide vibrational frequencies that are in good agreement with experimental FT-IR and Raman spectra. scispace.com For example, the characteristic C=O stretching vibrations and aromatic C-H stretching vibrations can be accurately predicted. scispace.com Similarly, theoretical calculations of 1H and 13C NMR chemical shifts can be correlated with experimental spectra to aid in the structural elucidation of newly synthesized compounds. nih.gov These correlations provide a powerful method for validating the results of both theoretical and experimental studies.

Molecular Dynamics Simulations to Elucidate Conformational Dynamics and Binding Stability

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational changes and binding stability of a ligand-protein complex over time. mdpi.com While molecular docking provides a static picture of the binding pose, MD simulations can reveal the flexibility of both the ligand and the protein, offering a more realistic representation of the biological environment. mdpi.comnih.gov

MD simulations have been used to confirm the binding modes of quinoxaline derivatives and to assess the stability of the ligand-protein complex. semanticscholar.orgnih.gov By analyzing the trajectory of the simulation, researchers can identify persistent interactions, such as hydrogen bonds and salt bridges, that contribute to the stability of the complex. nih.gov These simulations are particularly valuable for understanding the dynamic behavior of the ligand in the binding site and for refining the initial binding poses obtained from molecular docking. mdpi.com The insights gained from MD simulations can guide the design of more potent and stable inhibitors.

Predictive Modeling for Biological Activity and Selectivity (e.g., QSAR)

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) analysis, represents a cornerstone in the computational evaluation of novel therapeutic agents. These methods are actively employed in the development of lead compounds to identify potentially bioactive molecules, assess side effects, and guide the molecular design of new compounds with enhanced activity and lower toxicity. mdpi.com For the quinoxaline class of compounds, QSAR models are developed to establish a mathematical correlation between the structural or physicochemical properties of the molecules and their biological activity.

While specific QSAR models exclusively for this compound are not extensively detailed in the available literature, the methodology has been broadly applied to quinoxaline and other heterocyclic scaffolds. mdpi.comnih.gov These models typically use descriptors related to electronegativity, atomic masses, and atomic van der Waals volumes to predict inhibitory activity against various biological targets, such as enzymes like caspase-3. nih.gov For instance, QSAR studies on 15-lipoxygenase (15-LOX) inhibitors, which include quinoxaline derivatives, have been constructed to predict the half-maximal inhibitory concentration (pIC₅₀). mdpi.com Such models are validated through rigorous internal and external validation techniques, including cross-validation, to ensure their robustness and predictive power. mdpi.comnih.gov The insights gained from these predictive models are invaluable for rationally designing new this compound derivatives with potentially superior selectivity and efficacy for targets involved in cancer, microbial infections, and inflammatory diseases.

In Silico Studies of Druggability and Drug-like Properties (Excluding ADMET data)

In silico analysis is a critical step in modern drug discovery, allowing for the early assessment of a compound's potential as a viable drug candidate. For quinoxaline derivatives, including this compound, computational tools are used to evaluate their "druggability" and "drug-like" properties. researchgate.netudhtu.edu.ua The quinoxaline scaffold is considered a "privileged structure" in medicinal chemistry because its derivatives can interact with a wide variety of biological targets and it can be readily modified to improve pharmacological properties. mdpi.commdpi.com

The concept of "drug-likeness" is often evaluated based on established guidelines like Lipinski's Rule of Five. Computational studies on related indenoquinoxaline derivatives have shown that these compounds generally correspond to Lipinski's rule, classifying them as "drug-like" and indicating the potential for oral administration. udhtu.edu.ua The aromatic system of the quinoxaline core provides a planar structure that can facilitate interactions with hydrophobic pockets in enzymes and receptors or intercalate with nucleic acids. mdpi.com These computational assessments help prioritize which synthesized compounds should proceed to more intensive biological testing.

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a key component of in silico druggability assessment. While specific ADMET data points are excluded from this discussion, the theoretical frameworks used for their prediction are highly relevant. For quinoxalin-2(1H)-one derivatives, various computational platforms and software, such as ADMETlab, are utilized to forecast pharmacokinetic and toxicological profiles. udhtu.edu.uanih.gov

These frameworks predict a range of parameters critical for a drug's success. Key predictions include:

Absorption: Parameters such as human intestinal absorption (%HIA) and Caco-2 cell permeability are modeled to estimate how well a compound might be absorbed from the gut. nih.govnih.gov

Distribution: The ability to cross the blood-brain barrier (BBB) is a common prediction, which is crucial for neurological targets but undesirable for peripherally acting drugs. nih.govnih.gov The frameworks also assess whether a compound is a potential substrate or inhibitor of efflux pumps like P-glycoprotein (P-gp), which can influence drug resistance. nih.govnih.gov

Toxicity: Models are used to predict potential liabilities such as hepatotoxicity (liver damage) and mutagenicity. nih.govnih.gov

By using these theoretical frameworks, researchers can computationally screen compounds like this compound and its analogs early in the discovery process to flag potential issues and guide the synthesis of molecules with more favorable drug-like profiles. researchgate.net

The physicochemical properties of this compound fundamentally influence its behavior in both chemical reactions and biological systems, thereby affecting its utility in research. Key parameters such as polarity, solubility, and hydrogen bonding capacity are often studied using solvatochromic methods, which analyze changes in the compound's UV-visible absorption and fluorescence spectra in different solvents. researchgate.net

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₁₃N₃O | fluorochem.co.uk |

| Molecular Weight | 251.28 g/mol | N/A |

| CAS Number | 728026-83-3 | fluorochem.co.uk |

| Canonical SMILES | O=c1[nH]c2ccccc2nc1NCc1ccccc1 | fluorochem.co.uk |

| InChI | InChI=1S/C15H13N3O/c19-15-14(16-10-11-6-2-1-3-7-11)17-12-8-4-5-9-13(12)18-15/h1-9H,10H2,(H,16,17)(H,18,19) | fluorochem.co.uk |

Advanced Derivatization and Scaffold Modification Strategies for Quinoxalinone Systems with Relevance to 3 Benzylamino Quinoxalin 2 1h One

Heterocyclic Ring Fusion and Annulation Approaches

The fusion of additional heterocyclic rings onto the quinoxalinone core, a process known as annulation, is a significant strategy for creating novel, structurally diverse compounds. This approach can substantially alter the electronic and steric properties of the parent molecule, leading to new biological activities. arkat-usa.orgnih.gov

One common approach involves the synthesis of furo[2,3-b]quinoxalines. arkat-usa.org For instance, (E)-3-(styryl)quinoxalin-2(1H)-ones can serve as precursors for the synthesis of furo[2,3-b]-quinoxalines. arkat-usa.org Treatment of these precursors with bromine in dimethyl sulfoxide (B87167) (DMSO) can yield furo[2,3-b]-quinoxalines, sometimes with unexpected thiomethylation. arkat-usa.org Another method starts from 2-chloro-3-(phenylethynyl)quinoxaline, which upon hydrolysis and subsequent cyclization in the presence of potassium carbonate, affords furoquinoxaline derivatives. arkat-usa.org The cyclization of acetylenic quinoxalinone derivatives with potassium hydroxide (B78521) in dioxane also yields furo[2,3-b]quinoxalines. arkat-usa.org

Furthermore, fluorinated derivatives of furo[3,4-b]quinoxaline (B11913692) 4,9-dioxides have been synthesized, starting from 5,6-difluorobenzofuroxane. arkat-usa.org This involves a series of reactions including the Beirut reaction, bromination, and subsequent cyclization. arkat-usa.org The incorporation of a quinoxaline (B1680401) ring into larger π-conjugated systems through fusion can significantly modify the photophysical properties of the resulting materials. nih.gov

The synthesis of pyrido[2,3-f]quinoxaline (B14061820) derivatives represents another facet of heterocyclic fusion. These compounds have been investigated for their photoinduced properties. nih.gov The general synthetic approach to quinoxalinones often involves the condensation of o-phenylenediamines with α-dicarbonyl compounds, which can be adapted to create fused systems. nih.govsapub.org

| Fused System | Starting Material | Key Reagents/Conditions | Reference |

|---|---|---|---|

| Furo[2,3-b]quinoxaline | (E)-3-(styryl)quinoxalin-2(1H)-one | Bromine, DMSO | arkat-usa.org |

| Furo[2,3-b]quinoxaline | 2-Chloro-3-(phenylethynyl)quinoxaline | K2CO3 | arkat-usa.org |

| Furo[3,4-b]quinoxaline 4,9-dioxide | 5,6-Difluorobenzofuroxane | Beirut reaction, Bromination | arkat-usa.org |

| Pyrido[2,3-f]quinoxaline | Not specified | Not specified | nih.gov |

Bioisosteric Replacements and Their Impact on Research Properties

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a cornerstone of drug design and lead optimization. nih.govbenthamscience.comresearchgate.net In the context of 3-(benzylamino)quinoxalin-2(1H)-one, bioisosteric replacements can be applied to various parts of the molecule to modulate its biological profile. nih.govnih.gov

The quinoxaline scaffold itself is considered a bioisostere of quinoline (B57606) and naphthalene, offering a flexible framework for developing novel compounds that may circumvent resistance mechanisms developed against established classes. nih.gov A key area for bioisosteric modification in this compound is the benzylamino side chain. Replacing the secondary amine linker or the phenyl ring with other groups can significantly impact activity. For example, replacing a carbon atom with a sulfur atom in a related quinazoline (B50416) system led to a decrease in affinity for COX-1, demonstrating how subtle changes can alter target selectivity. nih.gov

In another study on arkat-usa.orgnih.govresearchgate.nettriazino[2,3-c]quinazolines, the replacement of a methylthiopropionate fragment with an ethylthioacetate at the C-6 position resulted in a significant increase in anti-inflammatory activity. nih.gov This highlights the importance of the linker's nature and length. Furthermore, replacing a 1H-1,2,3-triazole ring with a 1H-tetrazole ring in a different scaffold enhanced anti-leukemic activity, showcasing the potential of heterocyclic ring bioisosterism. nih.gov

Computational studies on polyaza nih.govhelicenes, which can contain quinoxaline units, have shown that fusing different electron-withdrawing rings (pyrazine vs. quinoxaline) impacts their chiroptical properties, indicating that such modifications can fine-tune the molecule's interaction with its biological target. nih.gov

| Original Moiety | Bioisosteric Replacement | Observed Impact | System | Reference |

|---|---|---|---|---|

| Carbon Atom | Sulfur Atom | Decreased affinity toward COX-1 | arkat-usa.orgnih.govresearchgate.nettriazino[2,3-c]quinazoline | nih.gov |

| Methylthiopropionate | Ethylthioacetate | Significant increase in anti-inflammatory activity | arkat-usa.orgnih.govresearchgate.nettriazino[2,3-c]quinazoline | nih.gov |

| 1H-1,2,3-triazole | 1H-tetrazole | Enhanced anti-leukemic activity | (5-benzylthiazol-2-yl)benzamides | nih.gov |

| Pyrazine-fused | Quinoxaline-fused | Altered chiroptical properties | Polyaza nih.govhelicene | nih.gov |

Conjugation to Biomolecules or Delivery Systems in Research Models

Conjugating quinoxalinone derivatives to biomolecules or delivery systems is a strategy employed to enhance their targeting capabilities and research utility. While specific examples for this compound are not prevalent in the provided search results, the general principles can be inferred from related systems.

Quinoxaline derivatives have been conjugated to various moieties to improve their properties. For instance, in the context of anticancer research, quinoxaline-triazole hybrids have been synthesized. acs.org These hybrids, formed by reacting a quinoxaline precursor with various azides, showed variable anticancer activities depending on the substitution pattern on the triazole ring. acs.org For example, a quinoxaline-triazole hybrid with a 4-benzoic acid substituent demonstrated potent anticancer activity. acs.org

The conjugation of quinoxaline ligands to metal complexes is another area of investigation. The binding interaction of these complexes with biomolecules like calf thymus DNA (CT-DNA) and Human Serum Albumin (HSA) has been studied to understand their potential mechanisms of action. researchgate.net

Furthermore, the general strategy of conjugating small molecules to delivery systems like nanoparticles is well-established. For example, resveratrol (B1683913), another polyphenol, has been loaded into poly(lactic-co-glycolide) (PLGA) nanoparticles decorated with lactoferrin to improve its delivery across the blood-brain barrier. mdpi.com This approach could theoretically be applied to quinoxalinone derivatives to enhance their delivery to specific tissues or cells in research models.

Development of Prodrug Strategies for Enhanced Research Efficacy (Excluding Dosage)

Prodrug strategies involve chemically modifying a bioactive compound to form a less active or inactive derivative that, upon administration, is converted to the active parent drug through enzymatic or chemical processes. researchgate.net This approach can be used to improve a compound's research characteristics, such as solubility, stability, and cell permeability.

For quinoxalinone systems, prodrug approaches can be envisioned to enhance their research efficacy. While direct examples for this compound are limited in the search results, the principles can be applied. For instance, the hydroxyl group of a phenolic compound like resveratrol has been modified to create prodrugs with acyl-, glucosyl-, and carbamoyl- functions to improve its neuroprotective capacity in research models. mdpi.com Similarly, if the benzylamino moiety of this compound were replaced with a group amenable to prodrug formation, such as a hydroxyl or carboxyl group, various prodrug strategies could be employed.

One strategy involves the synthesis of ester prodrugs. For example, curcumin (B1669340) has been conjugated with decanoic acid to form curcumin didecanoate, an insoluble prodrug suitable for formulation into nanosuspensions for sustained delivery in research settings. mdpi.com Another approach is the synthesis of prodrugs recognized by specific transporters. Ferulic acid has been conjugated with amino acids to create substrates for the L-type amino acid transporter (LAT1), facilitating its transport across the blood-brain barrier in mice. mdpi.com

The development of prodrugs can also be more integrated into the synthetic strategy, what is termed "strategy-level prodrug synthesis." researchgate.net This involves introducing a conditionally responsive group early in the synthesis, allowing for greater scope and selectivity in creating the final prodrug. researchgate.net

Future Research and Prospects of this compound

The quinoxalin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. Within this class, this compound has emerged as a compound of significant interest, prompting further exploration into its potential therapeutic applications and utility as a research tool. This article outlines future research directions and prospects for this specific chemical entity, focusing on the design of novel modulators, integration of advanced technologies, exploration of its pharmacological profile, development of new synthetic methodologies, its role in probing biological systems, and the importance of collaborative research.

Q & A

Q. Example Reaction Table

How do structural modifications at the N1 and C3 positions influence antibacterial activity?

Answer:

- N1 substitution : Electron-donating groups (e.g., morpholinosulfonyl) enhance activity against Gram-positive bacteria, while bulky groups (e.g., naphthylmethyl) reduce solubility and bioavailability .

- C3 functionalization : Hydrazone moieties improve antifungal activity, with 6-chloro-2-oxochromenyl derivatives showing IC₅₀ values <10 μM against Candida albicans . Trifluoroalkylation at C3 enhances lipophilicity, improving membrane penetration .

Q. Key Data

- 3-(5-Oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)methyl derivatives : MIC = 8–16 μg/mL against S. aureus .

- 6-Morpholinosulfonyl-substituted hydrazones : 75% inhibition of E. coli at 25 μM .

What strategies resolve contradictions in biological activity data across structurally similar derivatives?

Answer:

- Electronic effects : Electron-withdrawing groups (e.g., -NO₂) at the phenyl ring reduce antibacterial activity due to decreased nucleophilicity, while electron-donating groups (e.g., -OCH₃) enhance it .

- Steric hindrance : Bulky substituents at N1 (e.g., allyl or propargyl groups) improve selectivity for fungal targets but reduce bacterial inhibition .

- Solubility vs. lipophilicity : Derivatives with polar sulfonyl groups exhibit higher aqueous solubility but lower antifungal potency compared to trifluoromethylated analogs .

Case Study : 3-Trifluoroalkylated derivatives show 3× higher P. aeruginosa inhibition than non-fluorinated analogs due to enhanced membrane permeability .

How can computational methods optimize the design of multifunctional quinoxalinone derivatives?

Answer:

- Molecular docking : Identify binding interactions with targets like aldose reductase (ALR2) or HIV protease. For example, 3-p-hydroxystyryl derivatives show dual ALR2 inhibition (IC₅₀ = 0.032 μM) and antioxidant activity comparable to Trolox .

- ADME prediction : Use tools like SwissADME to prioritize derivatives with balanced logP (1.5–3.5) and topological polar surface area (TPSA <90 Ų) for blood-brain barrier penetration .

Example : Docking simulations reveal that 3-(2,4-dihydroxyphenyl)acetic acid derivatives form hydrogen bonds with ALR2 active-site residues (Arg268, Tyr309), explaining their potency .

What mechanistic insights explain the efficiency of visible-light-mediated C3-H functionalization?

Answer:

- Photoredox cycles : Catalysts like 4CzIPN generate trifluoromethyl radicals (•CF₃) from CF₃SO₂Na via single-electron transfer (SET), which add to the electron-deficient C3 position of quinoxalinones .

- Oxidant-free conditions : Atmospheric oxygen acts as a terminal oxidant, regenerating the photocatalyst and avoiding stoichiometric oxidants like K₂S₂O₈ .

- Substrate scope : Electron-rich quinoxalinones undergo faster trifluoroalkylation (yields: 70–85%) than electron-deficient analogs (yields: 40–55%) due to radical stabilization .

How do reaction conditions impact the selectivity of cyclization versus rearrangement in quinoxalinone chemistry?

Answer:

- Acid catalysis : Concentrated H₂SO₄ promotes cyclization to oxadiazolinyl derivatives, while dilute acetic acid favors spiro-intermediate formation .

- Temperature : Microwave irradiation accelerates cyclization (e.g., oxadiazole formation in 10 min) versus conventional heating (24h) .

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) stabilize intermediates in Mamedov rearrangements, yielding benzimidazoles instead of quinoxalinones .

Example : Treatment of 3-(α-chlorobenzyl)quinoxalin-2(1H)-one with α-picoline in DMF yields indolizin-2-ylbenzimidazoles via acid-catalyzed rearrangement .

What analytical techniques are critical for characterizing quinoxalinone derivatives?

Answer:

- NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., benzylamino protons at δ 4.5–5.0 ppm) .

- HRMS : Validates molecular formulas (e.g., [M+H]⁺ for C₁₆H₁₄N₄O: m/z calc. 278.1168, found 278.1165) .

- X-ray crystallography : Resolves regiochemical ambiguities, as in 2-oxo-4-phenylpyrano[2,3-b]quinoxaline, where the pyran ring adopts a boat conformation .

How can quinoxalinones be tailored for dual therapeutic functions (e.g., antidiabetic and antioxidant)?

Answer:

- Phenolic side chains : Install p-hydroxystyryl groups at C3 to combine ALR2 inhibition (IC₅₀ = 0.046 μM) with radical scavenging (85% DPPH inhibition at 100 μM) .

- Hybrid molecules : Conjugate quinoxalinones with trolox-like moieties via ester linkages, maintaining ALR2 affinity (ΔG = −9.2 kcal/mol) while enhancing ROS scavenging .

Example : 2-(3-(3-Methoxy-4-hydroxystyryl)-2-oxoquinoxalin-1(2H)-yl)acetic acid shows 2× greater antioxidant activity than parent compounds .

What are the limitations of current C–H functionalization methods for quinoxalinones?

Answer:

- Regioselectivity : Competing C3 vs. C6 functionalization occurs in unsubstituted quinoxalinones, requiring directing groups (e.g., -SO₂NR₂) for site control .

- Functional group tolerance : Strongly electron-deficient substrates (e.g., nitro-substituted) exhibit low reactivity in photoredox reactions (<30% yield) .

- Scalability : Visible-light methods often require dilute conditions (0.1 M), limiting gram-scale synthesis .

How do trifluoromethyl groups alter the pharmacokinetic properties of quinoxalinones?

Answer:

- Lipophilicity : logP increases by 1.5–2.0 units, improving blood-brain barrier penetration (e.g., 3-CF₃ derivatives show 90% plasma protein binding) .

- Metabolic stability : CF₃ groups reduce CYP450-mediated oxidation, extending half-life (t₁/₂ = 8.2 h vs. 2.5 h for non-fluorinated analogs) .

- Bioavailability : 3-Trifluoroalkylated derivatives achieve 40–60% oral bioavailability in rodent models due to enhanced solubility and permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.